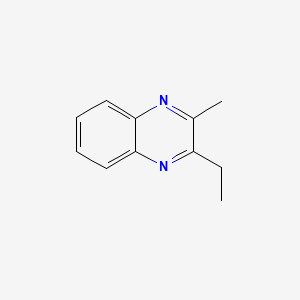
2-Ethyl-3-methylquinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-3-methylquinoxaline is a chemical compound with the molecular formula C11H12N2 . It has an average mass of 172.226 Da and a monoisotopic mass of 172.100052 Da .
Molecular Structure Analysis
This compound has a total of 26 bonds, including 14 non-H bonds, 11 multiple bonds, 1 rotatable bond, 11 aromatic bonds, 2 six-membered rings, and 1 ten-membered ring .Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 257.4±35.0 °C at 760 mmHg, and a flash point of 102.0±17.2 °C . It has a molar refractivity of 54.7±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 159.1±3.0 cm3 .科学的研究の応用
Experimental Studies and Theoretical Investigations
- Experimental and Theoretical Insights : 1-Ethyl-3-methylquinoxaline-2-thione, a molecule closely related to 2-Ethyl-3-methylquinoxaline, has been extensively studied through experimental methods like X-ray diffraction and UV–Vis spectroscopy, as well as theoretical DFT calculations. These studies provide significant insights into its biological activity, suggesting potential biomedical applications (Benallal et al., 2020).
Biological and Antimicrobial Activities
- Antiviral Potentials : Novel derivatives of quinoxaline, including those related to this compound, have demonstrated potent antiviral activities against various viruses, highlighting their potential as antiviral agents (Elzahabi, 2017).
- Cytotoxicity Studies : The cytotoxic properties of 3-methylquinoxaline-2-carboxylate, a compound related to this compound, have been explored, revealing insights into its effects on cell lines and potential applications in safety evaluations (Zhang Ke-y, 2014).
- Antimicrobial Activities : Synthesis and testing of various quinoxaline derivatives, including structures related to this compound, have shown promising antimicrobial properties, indicating their potential use in combating microbial infections (Singh et al., 2010).
Analytical and Synthesis Techniques
- Synthesis Methods : Advanced methods have been developed for synthesizing this compound derivatives, which are valuable as intermediates in pharmaceuticals and dyes. These synthesis techniques focus on environmental sustainability and efficiency (Tanaka et al., 2021).
- Analytical Approaches : Techniques like HPLC and GC-MS have been used to determine the content of related quinoxaline derivatives in biological samples, showcasing the role of these compounds as biomarkers in various diseases (Wei et al., 2019).
作用機序
Target of Action
Quinoxaline derivatives have been known to exhibit a wide range of biological activities, including anti-cancer, anti-microbial, and anti-inflammatory effects .
Mode of Action
Quinoxaline derivatives have been reported to inhibit various enzymes and interact with different receptors
Biochemical Pathways
Quinoxaline derivatives have been reported to affect various biochemical pathways, depending on their specific structure and the biological system in which they are active . The downstream effects of these interactions can vary widely and are subject to further investigation.
Result of Action
Quinoxaline derivatives have been reported to exhibit a wide range of biological activities, including anti-cancer, anti-microbial, and anti-inflammatory effects .
Safety and Hazards
将来の方向性
While specific future directions for 2-Ethyl-3-methylquinoxaline are not mentioned in the search results, quinoxaline derivatives have been the subject of extensive research due to their wide range of physicochemical and biological activities . This suggests that there may be potential for future research and development involving this compound.
特性
IUPAC Name |
2-ethyl-3-methylquinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-3-9-8(2)12-10-6-4-5-7-11(10)13-9/h4-7H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVYZJCPYVRFKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N=C1C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

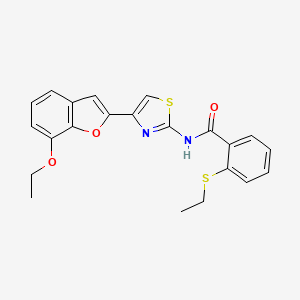


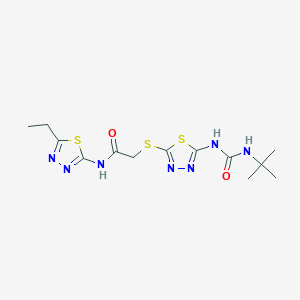
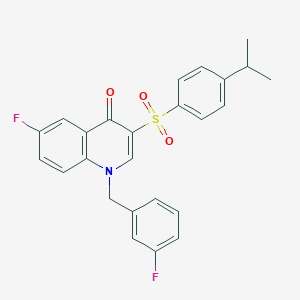
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2476799.png)
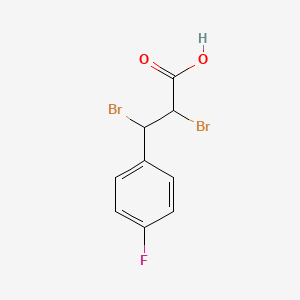
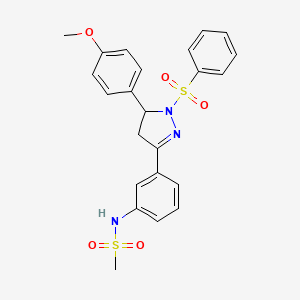
![3-[(4-chlorophenyl)methyl]-8-(3,5-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2476808.png)
![N-(4-Methylsulfonylphenyl)-1-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-4-carboxamide](/img/structure/B2476809.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(2,3-dimethylphenyl)(methyl)amino]acetamide](/img/structure/B2476811.png)
![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2476814.png)
![5-(2-Fluorophenyl)sulfonyl-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2476815.png)